Bromhexine Hydrochloride

Catalog No.
S522077
CAS No.
611-75-6
M.F
C14H20Br2N2.ClH
C14H21Br2ClN2
M. Wt
412.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromhexine Hydrochloride

CAS Number

611-75-6

Product Name

Bromhexine Hydrochloride

IUPAC Name

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride

Molecular Formula

C14H20Br2N2.ClH
C14H21Br2ClN2

Molecular Weight

412.59 g/mol

InChI

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H

InChI Key

UCDKONUHZNTQPY-UHFFFAOYSA-N

SMILES

Array

Synonyms

Aparsonin, BC, Bromhexin, Bisolvon, Bromhexin, Bromhexin BC, Bromhexin Berlin Chemie, Bromhexin Berlin-Chemie, Bromhexin BerlinChemie, Bromhexin ratiopharm, bromhexin von ct, Bromhexin-ratiopharm, Bromhexine, Bromhexine Hydrochloride, Bromhexine Monohydrochloride, Bromhexine, Famel, Bromhexinratiopharm, Brotussol, ct, bromhexin von, Darolan, Dur Elix, Dur-Elix, DurElix, Famel Bromhexine, Flegamin, Flubron, Hustentabs ratiopharm, Hustentabs-ratiopharm, Hustentabsratiopharm, Hydrochloride, Bromhexine, Monohydrochloride, Bromhexine, Mucohexine, NA 274, NA-274, NA274, Quentan, Tesacof, von ct, bromhexin

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl

The exact mass of the compound Bromhexine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758383. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromhexine Hydrochloride is the salt form of Bromhexine, a synthetic derivative of the vasicine alkaloid. It is widely used as a mucolytic agent to reduce the viscosity of mucus in the respiratory tract. The hydrochloride form is specifically utilized in pharmaceutical preparations to improve handling and solubility characteristics compared to the free base, although it is still classified as having low aqueous solubility. This compound functions as a secretolytic by increasing the production of serous mucus, which makes phlegm thinner and easier to clear. It is a prodrug that is metabolized in the liver to its active form, Ambroxol.

Substituting Bromhexine Hydrochloride with its free base or its active metabolite, Ambroxol, is not a viable strategy in controlled research or formulation development due to significant differences in physicochemical and pharmacological properties. The hydrochloride salt form is critical for achieving even the minimal aqueous solubility required for many formulations, with one study reporting a solubility of 4.54 mg/g in aqueous systems. The free base is practically insoluble. While Ambroxol is the active metabolite, it is a distinct chemical entity with a different onset of action, higher potency, and additional mechanisms such as surfactant stimulation. Therefore, for studies requiring the specific pharmacokinetic profile of the prodrug or for formulations optimized for the hydrochloride salt's properties, direct substitution can lead to failed experiments and unusable batches.

Aqueous Solubility: Superiority of Salt Form Over Free Base for Formulation

The hydrochloride salt of Bromhexine offers a quantifiable, though still limited, advantage in aqueous solubility compared to the free base, which is a critical factor for developing liquid dosage forms. One study measured the aqueous solubility of Bromhexine Hydrochloride at 37°C to be approximately 4.4 mg/mL. In contrast, the free base form is described as practically insoluble in water. This multi-fold increase in solubility is a key procurement differentiator for any application requiring an aqueous vehicle.

Evidence DimensionAqueous Solubility at 37°C
Target Compound Data~4.4 mg/mL
Comparator Or BaselineBromhexine (free base): Practically insoluble
Quantified Difference>10-fold higher solubility than the free base (qualitatively)
ConditionsAqueous solution at 37°C.

Selecting the hydrochloride salt is essential for achieving the necessary concentration in aqueous-based formulations for oral syrups, inhalation solutions, or in vitro assay buffers.

Formulation Compatibility: Stable with Magnesium Stearate, Incompatible with Lactose

In preformulation studies for solid dosage forms, Bromhexine Hydrochloride shows specific compatibility profiles with common excipients. Thermogravimetric analysis (TGA) demonstrated that Bromhexine HCl is compatible with magnesium stearate, a common lubricant. The derivative thermogravimetry (DTG) curves for the binary mixture showed no significant interaction, with the characteristic peak for Bromhexine HCl at 274.9°C remaining distinct. However, it was found to be incompatible with lactose monohydrate, a common filler, due to the Maillard reaction. This evidence is crucial for selecting appropriate excipients to ensure product stability.

Evidence DimensionThermal Stability / Excipient Compatibility (DTG Peak)
Target Compound DataStable with Magnesium Stearate (DTG peak at 274.9°C is maintained in mixture)
Comparator Or BaselineLactose Monohydrate: Incompatible (Maillard reaction occurs)
Quantified DifferenceQualitative difference: Stable vs. Unstable/Reactive
ConditionsThermogravimetric analysis (TGA/DTG) of binary mixtures.

This data directly informs the selection of excipients in tablet or capsule formulation, preventing costly batch failures due to API-excipient incompatibility and ensuring long-term product stability.

Distinct Pharmacological Profile from its Metabolite, Ambroxol

While Bromhexine is the parent compound to the active metabolite Ambroxol, they are not pharmacologically interchangeable. Ambroxol is generally considered more potent with a faster onset of action. Beyond the shared mucolytic properties, Ambroxol exhibits additional mechanisms, including the stimulation of surfactant synthesis and release, which Bromhexine does not directly induce. Furthermore, Ambroxol has demonstrated direct anti-inflammatory and antioxidant effects not typically attributed to the parent compound. This makes Bromhexine the appropriate choice when the research goal is to study the specific effects of the prodrug itself or its unique metabolic pathway.

Evidence DimensionMechanism of Action
Target Compound DataProdrug, metabolized to Ambroxol; acts as a secretolytic.
Comparator Or BaselineAmbroxol (active metabolite): Acts as a secretolytic, secretomotor, stimulates surfactant, and has direct anti-inflammatory/antioxidant effects.
Quantified DifferenceQualitative difference in mechanisms (e.g., surfactant stimulation).
ConditionsIn vivo and in vitro pharmacological studies.

Researchers must procure Bromhexine HCl specifically when studying its prodrug characteristics, metabolism, or when a slower onset of mucolytic action is desired, as substituting with Ambroxol would fundamentally change the experimental parameters.

Formulation of Aqueous-Based Oral Syrups and Solutions

The defined, albeit low, aqueous solubility of the hydrochloride salt makes it the required choice over the free base for developing liquid oral dosage forms. Its established use in syrups is a direct result of the processability granted by the salt form.

Development of Solid Dosage Forms with Specific Excipients

For tablet and capsule manufacturing, the confirmed compatibility of Bromhexine HCl with magnesium stearate and its incompatibility with lactose provides a clear roadmap for excipient selection. This allows for the creation of stable, reproducible solid formulations without the risk of degradation from Maillard reactions.

Pharmacokinetic Studies of Prodrug-to-Active-Metabolite Conversion

As the parent prodrug to Ambroxol, Bromhexine HCl is the essential starting material for any research investigating the metabolic activation pathway, tissue-specific conversion rates, or factors influencing its transformation into Ambroxol.

In Vitro Assays Requiring a Solubilized Mucoactive Agent

While challenging due to low solubility, the hydrochloride salt is the only viable form of Bromhexine for creating stock solutions (typically in DMSO) for cell-based assays or other in vitro models where the compound must be in solution to test its biological activity.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

411.97395 Da

Monoisotopic Mass

409.97600 Da

Heavy Atom Count

19

Appearance

White to Off-White Solid

Melting Point

240-244°C

UNII

YC2ZOM3Z8V

Related CAS

3572-43-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 11 of 67 companies with hazard statement code(s):;
H302 (36.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (18.18%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (18.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (36.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (18.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (27.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (36.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antitussive Agents

Pharmacology

Bromhexine Hydrochloride is the hydrochloride salt form of bromhexine, a secretolytic, with mucolytic activity. Upon administration, bromhexine increases lysosomal activity and enhances hydrolysis of acid mucopolysaccharide polymers in the respiratory tract. This increases the production of serous mucus in the respiratory tract, which makes the phlegm thinner and decreases mucus viscosity. This contributes to its secretomotoric effect, and allows the cilia to more easily transport the phlegm out of the lungs. This clears mucus from the respiratory tract and may aid in the treatment of respiratory disorders associated with abnormal viscid mucus, excessive mucus secretion and impaired mucus transport.

MeSH Pharmacological Classification

Expectorants

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

611-75-6

Wikipedia

Bromhexine hydrochloride

Dates

Last modified: 08-15-2023

Explore Compound Types